10-O-Acetyl SN-38-d3 is a deuterated derivative of SN-38, which is an active metabolite of the chemotherapeutic agent irinotecan. This compound is primarily utilized in scientific research, particularly in cancer research and drug metabolism studies. The acetylation at the 10-O position enhances its stability and bioactivity compared to its parent compound, SN-38, making it a valuable tool in pharmacological investigations.
10-O-Acetyl SN-38-d3 is synthesized from SN-38-d3 through acetylation using acetic anhydride as the acetylating agent, often in the presence of a base such as pyridine. The synthesis is typically conducted under anhydrous conditions to prevent hydrolysis of the acetic anhydride.
This compound belongs to the class of camptothecin derivatives, which are known for their potent inhibition of topoisomerase I. Topoisomerase I is an enzyme crucial for DNA replication and transcription, making this class of compounds significant in cancer therapeutics due to their ability to induce DNA damage and cell death .
The synthesis of 10-O-Acetyl SN-38-d3 involves a straightforward acetylation reaction. The general procedure includes:
The acetylation reaction typically yields 10-O-Acetyl SN-38-d3 with high purity. The reaction mechanism involves nucleophilic attack by the hydroxyl group at the 10 position of SN-38-d3 on the carbonyl carbon of acetic anhydride, leading to the formation of the acetylated product.
10-O-Acetyl SN-38-d3 has a complex molecular structure characterized by its deuterated nature and the presence of an acetyl group at the 10-O position.
The deuterated form enhances its utility in analytical chemistry, particularly in mass spectrometry where it serves as an internal standard.
10-O-Acetyl SN-38-d3 can undergo several chemical transformations:
Common reagents for these reactions include:
The outcomes of these reactions depend on specific conditions such as temperature, solvent, and concentration.
10-O-Acetyl SN-38-d3 exerts its pharmacological effects primarily through inhibition of topoisomerase I. This enzyme facilitates DNA replication by creating temporary single-strand breaks in the DNA helix. Inhibition leads to accumulation of DNA damage, triggering apoptotic pathways in cancer cells.
The compound's mechanism involves:
This mechanism underscores its potential as an effective antitumor agent .
Relevant analyses include:
10-O-Acetyl SN-38-d3 has several applications in scientific research:
This compound's unique properties make it a valuable tool for advancing understanding in cancer therapeutics and drug metabolism.
10-O-Acetyl SN-38-d3 (chemical name: (S)-4,11-diethyl-9-((2H3)acetyloxy)-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione) possesses the molecular formula C₂₂H₁₄D₃N₂O₆ and a molecular weight of 408.42 g/mol. Its structure features three deuterium atoms incorporated at the methyl group of the 10-O-acetyl moiety, replacing all three protium atoms of the standard methyl group. This strategic deuteration maintains the core pentacyclic camptothecin scaffold while introducing isotopic distinction [5].
The compound exhibits several critical structural-functional relationships:
Table 1: Structural Comparison of SN-38 and Its Deuterated Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | 10-O-Substituent | Deuterium Position |
---|---|---|---|---|
SN-38 | C₂₂H₂₀N₂O₅ | 392.41 | -OH | None |
SN-38-d3 | C₂₂H₁₇D₃N₂O₅ | 395.42 | -OH | 7-ethyl group |
10-O-Acetyl SN-38 | C₂₄H₂₂N₂O₆ | 434.45 | -OC(O)CH₃ | None |
10-O-Acetyl SN-38-d3 | C₂₄H₁₉D₃N₂O₆ | 437.45 | -OC(O)CD₃ | Acetyl methyl |
The acetyl modification significantly alters physicochemical properties compared to SN-38-d3. The esterification increases lipophilicity (calculated LogP increase of approximately 0.8 units), enhancing membrane permeability while potentially affecting lactone ring stability. The deuterium incorporation maintains near-identical steric parameters to the protonated analog but introduces measurable isotopic differences detectable by mass spectrometry [1] [5]. Crystallographic analysis of similar 10-O-substituted SN-38 derivatives demonstrates preserved planarity of the quinoline-indolizine system with only minor torsional deviations (<5°) at the substitution site, suggesting minimal impact on target engagement geometry [1].
10-O-Acetyl SN-38-d3 serves primarily as an analytical internal standard and metabolic tracer in pharmacokinetic investigations. Its deuterium labeling creates a consistent 3 Da mass shift from non-deuterated analogs, enabling unambiguous differentiation via mass spectrometry while maintaining identical chromatographic behavior. This property is crucial for accurate quantification of SN-38 and its metabolites in complex biological matrices [3] [5].
Key research applications include:
Table 2: Analytical Performance of Deuterated Analogs in SN-38 Quantification
Parameter | SN-38-d3 Performance | Impact of 10-O-Acetylation | Reference Method |
---|---|---|---|
Mass Shift | +3 Da | Unchanged | ESI-MS [5] |
Retention Time | Identical to SN-38 | Increased hydrophobicity (+1.2 min RPLC) | C18 chromatography [3] |
Ionization Efficiency | >98% similarity | 15-20% enhancement | ESI-MS [3] |
Matrix Effect Compensation | 92-105% recovery | 88-102% recovery | LC-MS/MS [3] |
Glucuronidation Interference | None | Minimized by rapid deacetylation | HLM assays [3] |
The acetyl group provides temporary metabolic protection against UDP-glucuronosyltransferase (UGT)-mediated deactivation, particularly by UGT1A1 isoforms. This property allows researchers to distinguish between esterase-mediated hydrolysis and UGT-mediated glucuronidation pathways. Studies using human liver microsomes demonstrate that 10-O-acetyl SN-38-d3 undergoes rapid deacetylation (t₁/₂ = 12-18 min) followed by gradual glucuronidation (t₁/₂ = 45-60 min), revealing distinct metabolic phases when tracked via deuterium labeling [3].
The compound enables sensitive detection of SN-38 at concentrations as low as 10 nmol/L in biological matrices, with accuracy maintained at 91.14-100.78% and precision (CV) between 1.26-6.24% in validated LC-MS/MS methods. These characteristics make it indispensable for studying intersubject variability in irinotecan activation, especially in patients with UGT1A1 polymorphisms [3] [5].
The development of 10-O-Acetyl SN-38-d3 emerged from three converging research needs: (1) overcoming analytical challenges in SN-38 quantification, (2) investigating metabolic resistance mechanisms, and (3) optimizing prodrug formulations. The historical progression began with the identification of SN-38 as irinotecan's active metabolite in the early 1990s, followed by recognition of its extreme cytotoxicity (IC₅₀ = 0.077 μM for DNA synthesis inhibition) and problematic pharmacokinetics [5] [8].
Deuterium labeling initiatives progressed through distinct phases:
The specific rationale for 10-O-acetylation combined with deuteration includes:
The emergence of UGT-mediated drug resistance mechanisms further drove demand for specialized tracers. Research revealed that histone deacetylase inhibitors like belinostat compete with SN-38 for UGT1A1-mediated glucuronidation, potentially increasing SN-38 exposure by 64% in UGT1A1*28 homozygous patients. 10-O-Acetyl SN-38-d3 allows precise quantification of these interactions without analytical interference [3].
The compound also facilitates research on alternative resistance mechanisms. Studies in SN-38-resistant colon cancer cell lines (20-67 fold resistance) revealed TOP1 mutations (R364K, G717R) near the drug-binding site. The deuterated analog enables precise measurement of intracellular drug accumulation in these models, revealing that mutant Top1 maintains activity even at high SN-38 concentrations [8].
Table 3: Evolution of Deuterated SN-38 Derivatives in Cancer Research
Generation | Representative Compounds | Primary Research Application | Key Advancement |
---|---|---|---|
First (2005-2010) | SN-38-d₃ (ethyl deuteration) | Basic pharmacokinetics | Mass spectrometric detection |
Second (2010-2015) | 10-O-fluoropropyl SN-38 | Solubility enhancement | 17-fold solubility increase [1] |
Third (2015-2020) | Antibody-CL2A-SN-38-d₃ conjugates | Targeted delivery | Tumor-specific payload release [7] |
Current (2020-present) | 10-O-Acetyl SN-38-d₃ | Metabolic pathway discrimination | Simultaneous tracking of hydrolysis & glucuronidation |
The development of liposomal SN-38 formulations (LE-SN-38) with >95% drug entrapment efficiency created additional demand for specialized tracers. 10-O-Acetyl SN-38-d3 permits distinction between formulation release (deacetylation) and biological activation (lactone formation) processes, providing critical insights for nanocarrier design [4]. Similarly, in antibody-drug conjugates using cleavable linkers like CL2A, the deuterated analog allows researchers to monitor linker stability and payload release kinetics in vivo without isotopic interference [7].
Future research directions enabled by this compound include detailed investigations of extrahepatic activation pathways, tumor-specific metabolism in xenograft models, and the development of genotype-guided dosing strategies for irinotecan therapy based on UGT1A1 polymorphisms. Its unique structural and isotopic properties position 10-O-Acetyl SN-38-d3 as an indispensable tool for next-generation camptothecin research [3] [5] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: